molecular formula C21H16N4O4 B12668695 3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide CAS No. 85080-22-4

3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide

Cat. No.: B12668695
CAS No.: 85080-22-4
M. Wt: 388.4 g/mol
InChI Key: OWVUPOQZSGGYIE-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a hydrazide moiety linked to a benzoylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoylamino Phenyl Derivative: The initial step involves the reaction of 2-aminobenzophenone with benzoyl chloride to form the benzoylamino phenyl derivative.

    Acylation: The benzoylamino phenyl derivative is then acylated with oxalyl chloride to introduce the oxoacetyl group.

    Hydrazide Formation: The final step involves the reaction of the acylated intermediate with hydrazine hydrate to form the desired hydrazide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The hydrazide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridinecarboxylic acid structure but lacks the benzoylamino phenyl and hydrazide groups.

    Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar pyridinecarboxylic acid structure but without the additional functional groups.

    Isonicotinic Acid (4-Pyridinecarboxylic Acid): Another isomer with a pyridinecarboxylic acid structure but different positioning of the carboxylic acid group.

Uniqueness

3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide is unique due to its complex structure, which includes a combination of pyridinecarboxylic acid, benzoylamino phenyl, and hydrazide moieties

Properties

CAS No.

85080-22-4

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-[2-oxo-2-[2-(pyridine-3-carbonyl)hydrazinyl]acetyl]phenyl]benzamide

InChI

InChI=1S/C21H16N4O4/c26-18(21(29)25-24-20(28)15-9-6-12-22-13-15)16-10-4-5-11-17(16)23-19(27)14-7-2-1-3-8-14/h1-13H,(H,23,27)(H,24,28)(H,25,29)

InChI Key

OWVUPOQZSGGYIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(=O)NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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